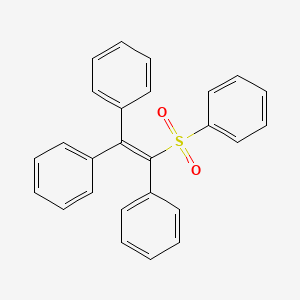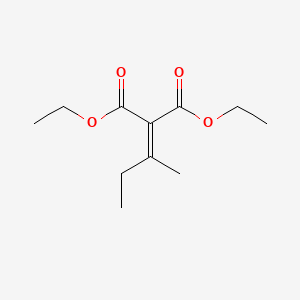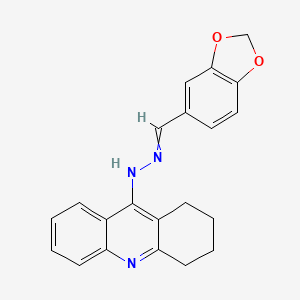![molecular formula C18H21N5O3 B14001059 6-[(3,4,5-Trimethoxyanilino)methyl]quinazoline-2,4-diamine CAS No. 52128-09-3](/img/structure/B14001059.png)
6-[(3,4,5-Trimethoxyanilino)methyl]quinazoline-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[[(3,4,5-Trimethoxyphenyl)amino]methyl]quinazoline-2,4-diamine is a synthetic compound known for its diverse biological activities. The compound features a quinazoline core linked to a trimethoxyphenyl group via an aminomethyl bridge. This structure is significant in medicinal chemistry due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[[(3,4,5-Trimethoxyphenyl)amino]methyl]quinazoline-2,4-diamine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Aminomethyl Bridge: The aminomethyl bridge is introduced by reacting the quinazoline core with formaldehyde and a primary amine, such as 3,4,5-trimethoxyaniline, under reductive amination conditions.
Final Assembly: The final compound is obtained by coupling the aminomethyl intermediate with the quinazoline core under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient heat and mass transfer, and employing automated systems for precise control of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
6-[[(3,4,5-Trimethoxyphenyl)amino]methyl]quinazoline-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Aplicaciones Científicas De Investigación
6-[[(3,4,5-Trimethoxyphenyl)amino]methyl]quinazoline-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting dihydrofolate reductase.
Medicine: Explored for its anti-cancer properties, particularly in inhibiting tubulin polymerization and other cellular targets.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The compound exerts its effects primarily by inhibiting dihydrofolate reductase, an enzyme crucial for DNA synthesis. By binding to the active site of the enzyme, it prevents the reduction of dihydrofolate to tetrahydrofolate, thereby disrupting DNA, RNA, and protein synthesis, leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
Trimetrexate: Another dihydrofolate reductase inhibitor with a similar quinazoline core.
Methotrexate: A well-known dihydrofolate reductase inhibitor used in cancer therapy.
Pemetrexed: A multi-targeted antifolate with a similar mechanism of action.
Uniqueness
6-[[(3,4,5-Trimethoxyphenyl)amino]methyl]quinazoline-2,4-diamine is unique due to its trimethoxyphenyl group, which enhances its binding affinity and specificity towards dihydrofolate reductase, making it a potent inhibitor compared to other similar compounds .
Propiedades
Número CAS |
52128-09-3 |
|---|---|
Fórmula molecular |
C18H21N5O3 |
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine |
InChI |
InChI=1S/C18H21N5O3/c1-24-14-7-11(8-15(25-2)16(14)26-3)21-9-10-4-5-13-12(6-10)17(19)23-18(20)22-13/h4-8,21H,9H2,1-3H3,(H4,19,20,22,23) |
Clave InChI |
UQEQZLDUBBDNMD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)NCC2=CC3=C(C=C2)N=C(N=C3N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-{4-[(1e)-3-cyclohexyl-3-methyltriaz-1-en-1-yl]phenyl}butanoate](/img/structure/B14000985.png)
![Tert-butyl 6-(tosyloxy)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B14000993.png)



![1-[(4-Fluorophenyl)methyl]cyclopentane-1-carbonitrile](/img/structure/B14001008.png)
![2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)methyl]benzoic acid](/img/structure/B14001011.png)

![ethyl 2-(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)acetate](/img/structure/B14001027.png)
![2-[(2-Methyloxiran-2-yl)methyl]-6-oxabicyclo[3.1.0]hexane](/img/structure/B14001029.png)
![1-Methoxy-4-[(4-methoxyphenoxy)methoxymethoxy]benzene](/img/structure/B14001036.png)
![[2-(Benzenesulfinyl)-1-chloroethyl]benzene](/img/structure/B14001044.png)

